5-chloro-N-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfonyl]-3-cyano-N-(2-ethylphenyl)-4,6-dimethylpyridine-2-sulfonamide
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Overview
Description
5-CHLORO-N-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFONYL]-3-CYANO-N-(2-ETHYLPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including cyano, chloro, and sulfonyl groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFONYL]-3-CYANO-N-(2-ETHYLPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halogenated compounds in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFONYL]-3-CYANO-N-(2-ETHYLPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro or cyano groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium (Pd) catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-CHLORO-N-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFONYL]-3-CYANO-N-(2-ETHYLPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFONYL]-3-CYANO-N-(2-ETHYLPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4′-chloro-1-(3-chloro-2-pyridyl)-2′-methyl-6′-(methylcarbamoyl)pyrazole-5-carboxanilide
- 3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
Uniqueness
5-CHLORO-N-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFONYL]-3-CYANO-N-(2-ETHYLPHENYL)-4,6-DIMETHYL-2-PYRIDINESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C24H21Cl2N5O4S2 |
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Molecular Weight |
578.5 g/mol |
IUPAC Name |
5-chloro-N-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfonyl-3-cyano-N-(2-ethylphenyl)-4,6-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C24H21Cl2N5O4S2/c1-6-17-9-7-8-10-20(17)31(36(32,33)23-18(11-27)13(2)21(25)15(4)29-23)37(34,35)24-19(12-28)14(3)22(26)16(5)30-24/h7-10H,6H2,1-5H3 |
InChI Key |
FLXQHCKUWAHAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(S(=O)(=O)C2=NC(=C(C(=C2C#N)C)Cl)C)S(=O)(=O)C3=NC(=C(C(=C3C#N)C)Cl)C |
Origin of Product |
United States |
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